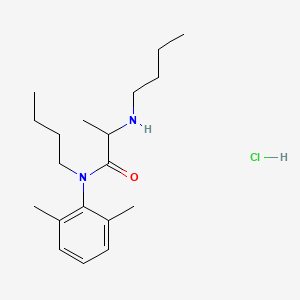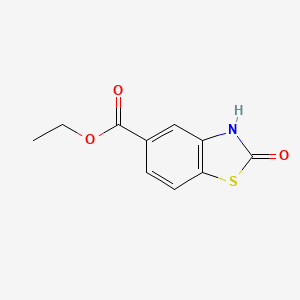
N-Butyl-2-(butylamino)-2',6'-propionoxylidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes butyl and dimethylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped with the necessary technology to handle complex chemical reactions. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of new functional groups, while substitution reactions may lead to the creation of new derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride include:
- N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide
- N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide sulfate
Uniqueness
What sets N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride apart from similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.
Propiedades
Número CAS |
78218-43-6 |
|---|---|
Fórmula molecular |
C19H33ClN2O |
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
N-butyl-2-(butylamino)-N-(2,6-dimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C19H32N2O.ClH/c1-6-8-13-20-17(5)19(22)21(14-9-7-2)18-15(3)11-10-12-16(18)4;/h10-12,17,20H,6-9,13-14H2,1-5H3;1H |
Clave InChI |
RSTQWXFEGFUXNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)C(=O)N(CCCC)C1=C(C=CC=C1C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















